molecular formula C18H15F6PS B177559 Triphenylsulfonium hexafluorophosphate CAS No. 104558-95-4

Triphenylsulfonium hexafluorophosphate

Cat. No.: B177559
CAS No.: 104558-95-4
M. Wt: 408.3 g/mol
InChI Key: OFOZWFGJJSDVIP-UHFFFAOYSA-N
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Description

Triphenylsulfonium hexafluorophosphate is a chemical compound with the molecular formula C18H15F6PS. It appears as a white to light yellow powder or crystal and is known for its use as a photoinitiator in various polymerization processes. This compound is particularly significant in the field of photochemistry due to its ability to generate strong acids upon exposure to ultraviolet (UV) light, which then initiate cationic polymerization reactions .

Preparation Methods

Triphenylsulfonium hexafluorophosphate can be synthesized through several routes. One common method involves the metathesis reaction between triphenylsulfonium chloride and a hexafluorophosphate salt. This reaction typically occurs in the presence of a solvent such as methanesulfonic acid and a dehydration agent like phosphorus pentoxide (P2O5) . The reaction conditions often require careful control of temperature and solvent polarity to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Triphenylsulfonium hexafluorophosphate undergoes various chemical reactions, primarily driven by its role as a photoinitiator. Upon UV irradiation, the compound undergoes photolytic cleavage of the carbon-sulfur bond, resulting in the formation of radical fragments and strong acids . These acids then catalyze cationic polymerization reactions, particularly with epoxide compounds . The major products formed from these reactions include polymers such as poly(propylene oxide) and epoxide resins .

Scientific Research Applications

Triphenylsulfonium hexafluorophosphate has a wide range of applications in scientific research. In chemistry, it is used as a photoinitiator for the cationic polymerization of various monomers, including styrene oxide and cyclohexene oxide . In biology and medicine, it has been studied for its potential use in photodynamic therapy, where its ability to generate reactive species upon UV irradiation can be harnessed to target cancer cells. Industrially, it is used in the production of coatings, adhesives, and electronic materials due to its efficiency in initiating polymerization reactions.

Mechanism of Action

The mechanism of action of triphenylsulfonium hexafluorophosphate involves its photoinitiation properties. When exposed to UV light, the compound undergoes photolysis, resulting in the cleavage of the carbon-sulfur bond and the formation of strong acids . These acids then act as catalysts for cationic polymerization reactions, facilitating the formation of polymer chains from monomer units . The molecular targets in these reactions are typically epoxide groups, which undergo ring-opening polymerization to form the final polymer products .

Comparison with Similar Compounds

Triphenylsulfonium hexafluorophosphate is often compared with other photoinitiators such as diphenyliodonium hexafluorophosphate and triphenylsulfonium tetrafluoroborate . While all these compounds serve as photoinitiators, this compound is unique in its high efficiency and strong acid generation upon UV irradiation . This makes it particularly effective in initiating polymerization reactions at lower temperatures and with higher molecular weight products . Other similar compounds include sulfonium and iodonium salts with complex anions like BF4-, AsF6-, and SbF6- .

Properties

IUPAC Name

triphenylsulfanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOZWFGJJSDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886153
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57835-99-1, 104558-95-4
Record name Triphenylsulfonium hexafluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57835-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfonium, triphenyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: thiobis(4,1-phenylene)-S,S,S',S'-tetraphenyldisulfonium bishexafluorophosphate; diphenyl(4-phenylthiophenyl)sulfonium hexafluorophosphate; propylene carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Triphenylsulphonium hexafluorophosphate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium hexafluorophosphate
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Triphenylsulfonium hexafluorophosphate
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Triphenylsulfonium hexafluorophosphate
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Triphenylsulfonium hexafluorophosphate
Reactant of Route 5
Triphenylsulfonium hexafluorophosphate
Reactant of Route 6
Triphenylsulfonium hexafluorophosphate

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